molecular formula C11H14O B15210594 Cis-2-methyl-5-phenyltetrahydrofuran

Cis-2-methyl-5-phenyltetrahydrofuran

Cat. No.: B15210594
M. Wt: 162.23 g/mol
InChI Key: MAPLHIRYLFONGA-MWLCHTKSSA-N
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Description

Cis-2-methyl-5-phenyltetrahydrofuran: is an organic compound with the molecular formula C11H14O It is a tetrahydrofuran derivative, characterized by a five-membered ring containing one oxygen atom, with a methyl group and a phenyl group attached at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-methyl-5-phenyltetrahydrofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2,5-dimethylfuran as a starting material, which undergoes a series of reactions including ring-opening, aldol condensation, and hydrogenation-cyclization to form the desired tetrahydrofuran derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The process may also involve continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Cis-2-methyl-5-phenyltetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products:

Scientific Research Applications

Cis-2-methyl-5-phenyltetrahydrofuran has several applications in scientific research, including:

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and stereochemistry.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

Mechanism of Action

The mechanism of action of cis-2-methyl-5-phenyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Cis-2-methyl-5-phenyltetrahydrofuran is unique due to the presence of both a methyl and a phenyl group, which impart specific steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(2R,5R)-2-methyl-5-phenyloxolane

InChI

InChI=1S/C11H14O/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11-/m1/s1

InChI Key

MAPLHIRYLFONGA-MWLCHTKSSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](O1)C2=CC=CC=C2

Canonical SMILES

CC1CCC(O1)C2=CC=CC=C2

Origin of Product

United States

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